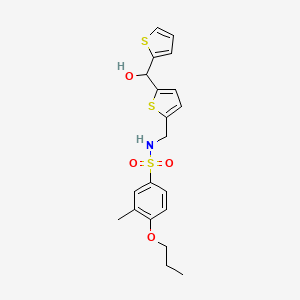

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to the specified chemical, typically involves multiple steps, including the formation of benzenesulfonamide frameworks and subsequent functionalization. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase showcases a related approach where the sulfonamide core is coupled with various phenyl rings to obtain high-affinity inhibitors (Röver et al., 1997).

Molecular Structure Analysis

Quantum-chemical calculations can be applied to sulfonamide compounds to define their optimized state, predict free energy, and identify molecular orbitals participating in spectrum formation, as seen in studies on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide (Peiming et al., 2022).

Chemical Reactions and Properties

Sulfonamides can undergo a variety of chemical reactions, including electrophilic substitution and cyclization, to yield compounds with significant biological activity. The synthesis and reaction of sulfonamides leading to antimicrobial agents are examples of their chemical versatility (Patel et al., 2011).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility and crystallization behavior, are crucial for their application in drug formulation. Studies on compounds like 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide provide insights into the challenges and strategies for enhancing the physical properties of these compounds for therapeutic use (Mun et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, define the potential of sulfonamides in various applications. The interaction of sulfonamides with metal complexes, as explored in studies, showcases their ability to bind to DNA, which has implications for their use in antimicrobial and anticancer therapies (Kharwar & Dixit, 2021).

科学的研究の応用

Photodynamic Therapy Application

- Application : One study highlights the use of a zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating its potential in photodynamic therapy, especially for cancer treatment. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Electrophilic Substitution Reactions

- Application : Research on electrophilic substitution reactions of benzo[b]thiophen derivatives, including reactions such as formylation and bromination, is significant. This study contributes to a deeper understanding of the reactivity of such compounds and their potential applications in various fields, including medicinal chemistry (Clarke, Scrowston, & Sutton, 1973).

Nonlinear Optical Properties

- Application : The synthesis and characterization of thienyl-substituted pyridinium salts, including their nonlinear optical (NLO) properties, are explored. These properties are crucial for applications in photonics and optoelectronics. The study reveals the noncentrosymmetric structures and significant macroscopic optical nonlinearity of these compounds (Li et al., 2012).

Synthesis and Characterization of Derivatives

- Application : Various studies involve the synthesis and characterization of thiophen-substituted compounds, highlighting their potential applications in creating novel materials with specific chemical and physical properties. These compounds could have applications in material science, medicinal chemistry, and other areas of research (Ermiş, 2018).

Antimicrobial and Antitumor Activities

- Application : Research into the synthesis and evaluation of compounds like benzenesulfonamides with thiophene derivatives indicates their potential in developing new antimicrobial and antitumor agents. This area of research is crucial for the discovery of new drugs and treatments for various diseases (Gomha, Edrees, & Altalbawy, 2016).

作用機序

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They have shown a variety of biological effects, making them a vital tool for medicinal chemists . For example, some thiophene-based drugs are known to target inflammation and cancer .

Mode of Action

Thiophene derivatives are known to interact with various biological targets to exert their effects . For instance, suprofen, a thiophene-based drug, acts as a nonsteroidal anti-inflammatory drug . Another example is articaine, which is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Biochemical Pathways

Thiophene derivatives are known to influence a wide range of biochemical pathways due to their diverse pharmacological properties . They have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Result of Action

Given the diverse biological activities of thiophene derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular levels .

特性

IUPAC Name |

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-3-methyl-4-propoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4S3/c1-3-10-25-17-8-7-16(12-14(17)2)28(23,24)21-13-15-6-9-19(27-15)20(22)18-5-4-11-26-18/h4-9,11-12,20-22H,3,10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDIGYHPVQAEIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2490288.png)

![3-Acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide](/img/structure/B2490292.png)

![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2490294.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2490295.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2490297.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2490299.png)

![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2490306.png)